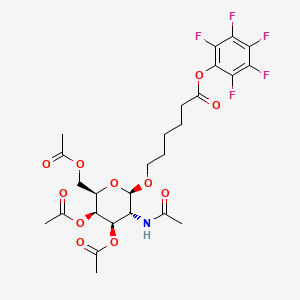
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-oxo-6-(perfluorophenoxy)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-oxo-6-(perfluorophenoxy)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate” is a complex organic molecule that features multiple functional groups, including acetamido, acetoxymethyl, and perfluorophenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. Typical synthetic routes may include:
Protection of Hydroxyl Groups: Using acetyl groups to protect hydroxyl groups on the pyran ring.
Formation of Glycosidic Bonds: Using glycosyl donors and acceptors under acidic or basic conditions.
Introduction of Perfluorophenoxy Group: Using nucleophilic substitution reactions to introduce the perfluorophenoxy group.
Final Deprotection: Removing protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to improve yield and purity.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The acetamido and acetoxymethyl groups can be oxidized under strong oxidizing conditions.
Reduction: The ketone group in the perfluorophenoxyhexyl moiety can be reduced to an alcohol.
Substitution: The perfluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of drugs targeting specific biological pathways.
Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.
Industry
Materials Science: Used in the development of new materials with unique properties.
Polymer Chemistry: Potential use in the synthesis of specialized polymers.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The perfluorophenoxy group may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-oxo-6-(phenoxy)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate: Similar structure but lacks the perfluorophenoxy group.
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-oxo-6-(methoxy)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate: Similar structure but has a methoxy group instead of the perfluorophenoxy group.
Uniqueness
The presence of the perfluorophenoxy group in the compound provides unique properties such as increased stability, hydrophobicity, and potential for specific interactions with biological targets.
属性
分子式 |
C26H30F5NO11 |
|---|---|
分子量 |
627.5 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentafluorophenyl) 6-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/C26H30F5NO11/c1-11(33)32-22-25(41-14(4)36)23(40-13(3)35)15(10-39-12(2)34)42-26(22)38-9-7-5-6-8-16(37)43-24-20(30)18(28)17(27)19(29)21(24)31/h15,22-23,25-26H,5-10H2,1-4H3,(H,32,33)/t15-,22-,23+,25-,26-/m1/s1 |
InChI 键 |
WCOYYCYACYSVDW-PZYBWYTMSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate](/img/structure/B13900209.png)
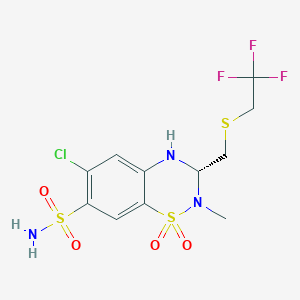
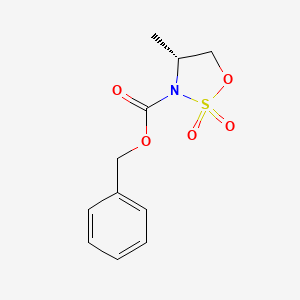
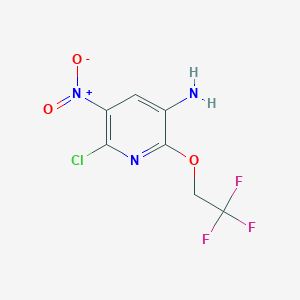
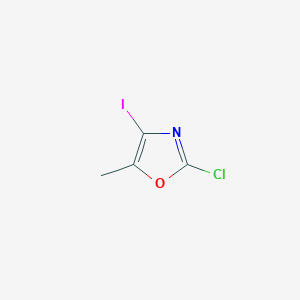
![[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B13900232.png)


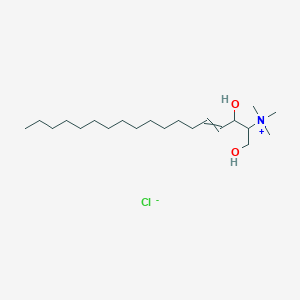
![Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate](/img/structure/B13900254.png)
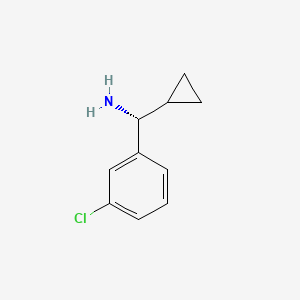
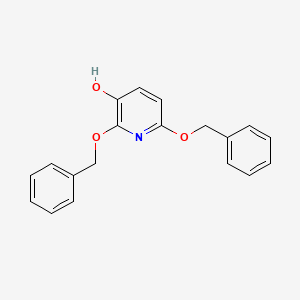
![[(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol](/img/structure/B13900260.png)
![(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13900266.png)
